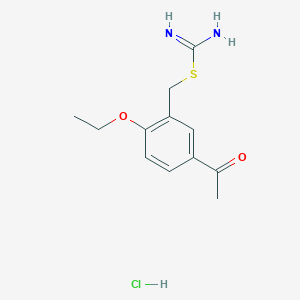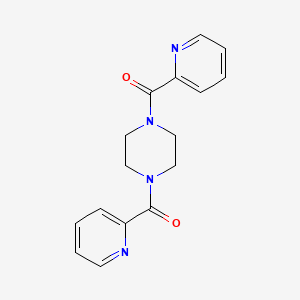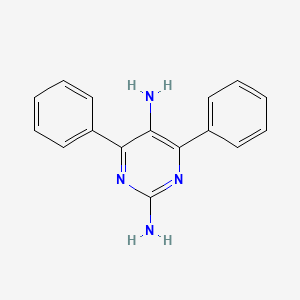![molecular formula C14H15N3O4S B4894035 butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B4894035.png)
butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been shown to have potential therapeutic applications in cancer treatment and other diseases related to glutamine metabolism.
Wirkmechanismus
Butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate binds to the active site of glutaminase, preventing it from catalyzing the conversion of glutamine to glutamate. This leads to a decrease in the levels of glutamate and other downstream metabolites, which can affect various cellular processes.
Biochemical and Physiological Effects:
butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate has been shown to have a range of biochemical and physiological effects. In addition to inhibiting glutaminase activity, butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate can also affect the levels of other metabolites, such as aspartate and α-ketoglutarate. It can also induce apoptosis in cancer cells and affect the expression of genes involved in cell cycle regulation and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
Butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It can also be used in combination with other drugs to enhance their efficacy. However, butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate has some limitations as well. It can be toxic at high doses and may have off-target effects on other enzymes.
Zukünftige Richtungen
There are several future directions for butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate research. One area of interest is the development of more potent and selective inhibitors of glutaminase. Another area is the investigation of butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate in combination with other drugs for the treatment of cancer and other diseases. Finally, there is a need for more research on the mechanisms of action of butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate and its effects on cellular metabolism.
Synthesemethoden
Butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate can be synthesized using a variety of methods, including the reaction of 2-amino-1,3,4-thiadiazole with butyl isocyanate and 1,3-benzodioxole-5-carbonyl chloride in the presence of a base. Other methods involve the use of different isocyanates or carbonyl chlorides.
Wissenschaftliche Forschungsanwendungen
Butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate has been extensively studied in the context of cancer research. Glutamine is an important nutrient for cancer cells, and targeting glutaminase with butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate can inhibit their growth. In addition, butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
butyl N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-2-3-6-19-14(18)15-13-17-16-12(22-13)9-4-5-10-11(7-9)21-8-20-10/h4-5,7H,2-3,6,8H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISZWTDTCQAXAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=NN=C(S1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
butyl N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B4893996.png)
![methyl 2-({[4-(anilinosulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B4894002.png)
![1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-methoxyphenoxy)piperidine](/img/structure/B4894010.png)
amine oxalate](/img/structure/B4894018.png)
![2-{[3-(2,4-dichlorophenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4894021.png)
![methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate](/img/structure/B4894026.png)



![1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol]](/img/structure/B4894061.png)
![4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one](/img/structure/B4894069.png)